N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
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Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a complex organic compound featuring a unique structure that combines an indene moiety with a pyrazolo[1,5-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Indene Moiety: Starting from commercially available indene, the indene moiety can be synthesized through hydrogenation to form 2,3-dihydro-1H-indene.
Construction of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrazine ring.
Coupling Reactions: The final step involves coupling the indene moiety with the pyrazolo[1,5-a]pyrazine core using acylation reactions, typically employing reagents like acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, particularly if it shows activity against specific biological targets.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-(phenyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
- N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to its phenyl or pyridine analogs
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-oxo-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-20(22-16-7-6-14-3-1-4-15(14)11-16)13-24-8-9-25-18(21(24)27)12-17(23-25)19-5-2-10-28-19/h2,5-12H,1,3-4,13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOSNCRRPIYKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC=CS5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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